6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound notable for its diverse reactivity and potential applications in various scientific fields. This compound's structure integrates several reactive groups, including an allyloxy group, phenyl ring, thiophene ring, and trifluoromethyl group, all of which contribute to its versatile chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically begins with the preparation of key intermediates A common route involves the alkylation of 4-hydroxyacetophenone with allyl bromide to form 4-(allyloxy)acetophenoneIndustrial Production Methods: The industrial-scale production may leverage continuous flow synthesis to enhance efficiency and yield. Key reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reductive amination or reduction of carbonyl groups.
Substitution: Electrophilic aromatic substitution on the phenyl ring. Common Reagents and Conditions: Reagents such as sodium borohydride for reduction and molecular oxygen or peroxide for oxidation are commonly used. Acidic or basic conditions can facilitate substitution reactions. Major Products: Major products depend on the reaction type. For instance, oxidation might yield a ketone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Serves as a precursor for the synthesis of more complex molecules. Biology: Investigated for its potential as a biochemical probe due to its unique structural features. Medicine: Studied for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents. Industry: Utilized in the development of advanced materials, including polymers with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, for instance, can enhance binding affinity to target proteins. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to desired biological effects.
Comparison with Similar Compounds
Compared to structurally similar compounds like 4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, the presence of the allyloxyphenyl group in 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one imparts distinct reactivity and potential for unique applications. Similar compounds include various tetrahydropyrimidinones and thiophene derivatives, each with varying substitution patterns and associated properties.
There you go, an article as requested. Want to dive into any specific part deeper?
Properties
IUPAC Name |
4-hydroxy-6-(4-prop-2-enoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-2-9-28-12-7-5-11(6-8-12)15-14(16(25)13-4-3-10-29-13)18(27,19(20,21)22)24-17(26)23-15/h2-8,10,14-15,27H,1,9H2,(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFERFOGTJPLYJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.